molecular formula C12H8Cl3N B6264839 4-chloro-2-(2,3-dichlorophenyl)aniline CAS No. 1510554-64-9

4-chloro-2-(2,3-dichlorophenyl)aniline

Cat. No.: B6264839
CAS No.: 1510554-64-9
M. Wt: 272.6
InChI Key:
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Description

4-chloro-2-(2,3-dichlorophenyl)aniline is an organic compound that belongs to the class of dichloroanilines. It consists of an aniline ring substituted with chlorine atoms at the 4, 2, and 3 positions. This compound is used in various chemical processes and has applications in different fields, including the production of dyes and herbicides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(2,3-dichlorophenyl)aniline can be achieved through several methods. One common approach involves the chlorination of 2-(2,3-dichlorophenyl)aniline. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(2,3-dichlorophenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-chloro-2-(2,3-dichlorophenyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-(2,3-dichlorophenyl)aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

4-chloro-2-(2,3-dichlorophenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other dichloroanilines may not be suitable .

Properties

CAS No.

1510554-64-9

Molecular Formula

C12H8Cl3N

Molecular Weight

272.6

Purity

93

Origin of Product

United States

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